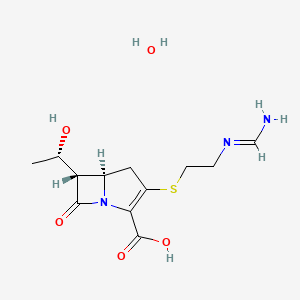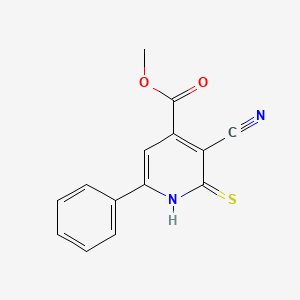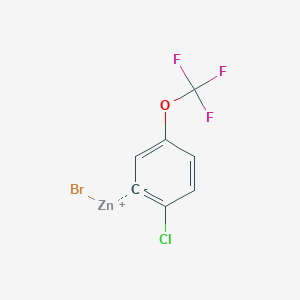
2-Chloro-5-(trifluoromethoxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including the use of THF as a solvent and temperatures ranging from room temperature to reflux.
Oxidative Addition: Often facilitated by transition metal catalysts under mild conditions.
Reductive Elimination: Usually occurs in the presence of a base and a suitable ligand to stabilize the transition state.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the electron-withdrawing properties of the compound, increasing its reactivity in these processes.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(trifluoromethyl)phenylzinc bromide
- 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide
- 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, 2-Chloro-5-(trifluoromethoxy)phenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of the trifluoromethoxy group provides enhanced electron-withdrawing effects, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as a metal center offers better functional group tolerance compared to magnesium or boron-based reagents.
Propriétés
Formule moléculaire |
C7H3BrClF3OZn |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3O.BrH.Zn/c8-5-1-3-6(4-2-5)12-7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
GTWLMRMBTVGJBX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=[C-]C=C1OC(F)(F)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


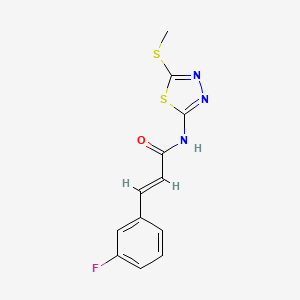
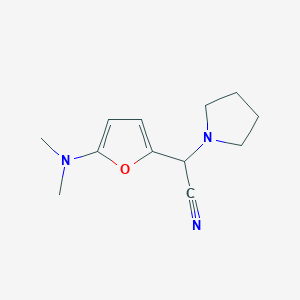
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
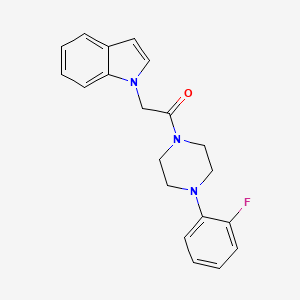

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
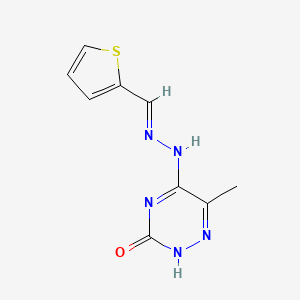
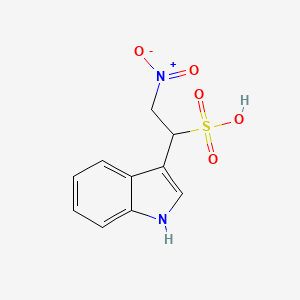
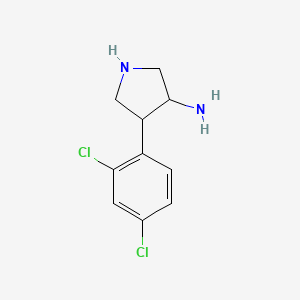
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
